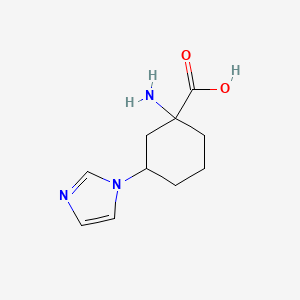
Ethyl 6-amino-5-nitropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-nitropicolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, and a nitro group at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-nitropicolinate typically involves the nitration of ethyl picolinate followed by reduction and amination steps. One common method includes:
Nitration: Ethyl picolinate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of Ethyl 6-amino-5-nitropicolinate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-amino-5-nitropicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted picolinates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-nitropicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific functional properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-5-nitropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, depending on its structural modifications and functional groups.
Comparación Con Compuestos Similares
Ethyl 6-amino-5-nitropicolinate can be compared with other similar compounds, such as:
Ethyl 5-amino-6-nitropicolinate: Differing only in the position of the amino and nitro groups, this compound may exhibit different reactivity and biological activity.
Methyl 6-amino-5-nitropicolinate: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
6-Amino-5-nitropyridine: Lacking the ester group, this compound may have different applications and properties.
Uniqueness: Ethyl 6-amino-5-nitropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9N3O4 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |
Clave InChI |
KDCYGDSAUFBDDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



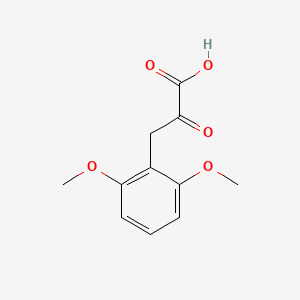

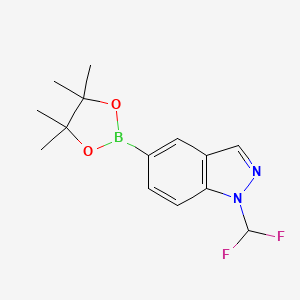
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
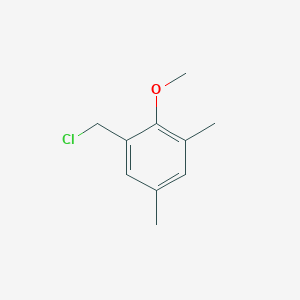
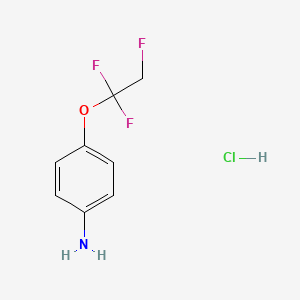
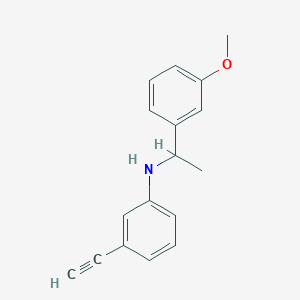
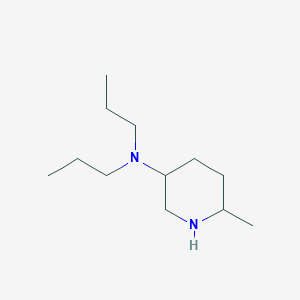
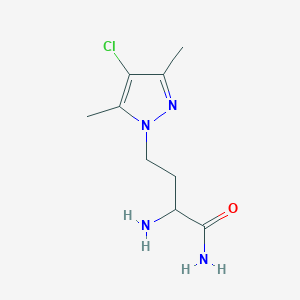

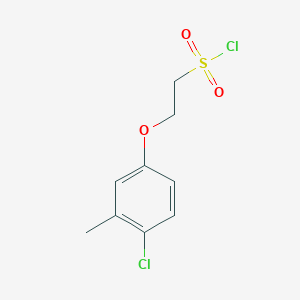
![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
